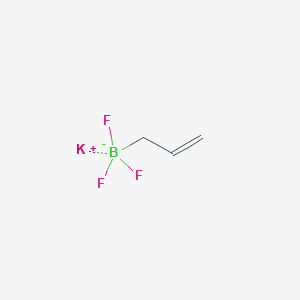

Potassium allyltrifluoroborate

Vue d'ensemble

Description

Potassium allyltrifluoroborate is an organoboron compound with the chemical formula C3H5BF3K. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability, ease of handling, and compatibility with various functional groups, making it a valuable tool in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium allyltrifluoroborate can be synthesized through several methods. One common approach involves the regio- and stereoselective conversion of allyl alcohols to allyl boronic acids, followed by the formation of trifluoro (allyl)borates using tetrahydroxy diboron in the presence of a palladium pincer-complex catalyst . Another method includes the cross-coupling of Baylis-Hillman acetate adducts with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by the addition of excess aqueous potassium hydrogen fluoride to yield stable allyl trifluoroborate salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness for various applications.

Analyse Des Réactions Chimiques

Allylation of Aldehydes and Ketones

Potassium allyltrifluoroborate efficiently transfers allyl groups to aldehydes and ketones under mild conditions. A biphasic system using 18-crown-6 as a phase-transfer catalyst in CH₂Cl₂/H₂O enables reactions at room temperature without anhydrous conditions .

Key Findings:

-

Functional Group Compatibility : Reactions proceed with aldehydes containing nitro, ester, and halogen substituents (e.g., 4-nitrobenzaldehyde yields 92% homoallylic alcohol) .

-

Catalyst Optimization : 10 mol% 18-crown-6 achieves optimal yields; lower catalyst amounts prolong reaction times (Table 1) .

-

Green Chemistry : Mechanochemical allylation with EuFum catalysts in solvent-free conditions provides 85–95% yields for aromatic ketones .

Table 1: Allylation of 4-Nitrobenzaldehyde with K[AllylBF₃]

| Catalyst (mol%) | CH₂Cl₂:H₂O Ratio | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | 1:1 | 2 | 92 |

| 5 | 1:1 | 4 | 88 |

| 10 | 2:1 | 1.5 | 90 |

Suzuki-Miyaura Cross-Coupling Reactions

This reagent participates in palladium-catalyzed cross-couplings with aryl/alkenyl halides, forming C–C bonds. Its stability prevents protodeboronation, a common issue with boronic acids .

Key Findings:

-

Primary Alkyl Coupling : PdCl₂(dppf)·CH₂Cl₂ and Cs₂CO₃ in THF/H₂O enable couplings with aryl bromides (e.g., 4-bromotoluene → 78% yield) .

-

Ligand Effects : Bulky ligands like RuPhos suppress β-hydride elimination in secondary alkyl couplings .

-

Scope : Compatible with heteroaryl chlorides and electron-deficient aryl electrophiles .

Table 2: Cross-Coupling with Aryl Bromides

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Methylbiphenyl | 78 |

| 2-Bromopyridine | 2-Allylpyridine | 65 |

| 4-Bromoacetophenone | 4-Allylacetophenone | 72 |

Stereoselective Additions

The reagent exhibits stereochemical control in allylations. Palladium pincer complexes enable trans-selective additions to aldehydes, while EuFum catalysts enhance diastereoselectivity in ketone allylations .

Example:

-

Aldehyde Allylation : Reaction with cinnamaldehyde yields anti-homoallylic alcohol (dr 9:1) using Pd(OAc)₂ and (R)-BINAP .

-

Ketone Allylation : Acetophenone derivatives achieve 89% yield and >95% syn selectivity under mechanochemical conditions .

Functional Group Transformations

This compound tolerates diverse transformations:

-

Amination : Rh-catalyzed additions to imines form β-amino alcohols .

-

Oxidation : Ozonolysis converts allyl groups to carbonyl compounds without BF₃ cleavage .

Stability and Handling

The reagent is indefinitely stable at room temperature and resistant to hydrolysis, enabling storage without inert atmospheres . Its low toxicity and compatibility with aqueous media align with green chemistry principles .

Applications De Recherche Scientifique

Cross-Coupling Reactions

KATFB is extensively used in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophilic partner. The following highlights its applications in this domain:

- Suzuki-Miyaura Coupling : KATFB has been employed in coupling with various electrophiles, including aryl halides and triflates, to produce substituted alkenes and other valuable compounds. For instance, potassium methyltrifluoroborate has been successfully coupled with halopurines to generate biologically active purine derivatives .

- Regioselective Aroylation : In studies involving regioselective aroylation, KATFB demonstrated consistent reactivity with both electron-rich and electron-deficient aroyl chlorides, producing aryl propenyl ketones in good yields . This property enhances its applicability in synthesizing complex molecules.

| Reaction Type | Electrophile | Yield |

|---|---|---|

| Suzuki-Miyaura | Aryl bromides | Good yields |

| Aroylation | Aroyl chlorides | Good to high yields |

Allylation Processes

KATFB is particularly effective in allylation reactions:

- Allylation of Aldehydes : KATFB has been utilized for the allylation of functionalized aldehydes, allowing for the introduction of allyl groups under mild conditions. Studies have shown that this method can accommodate a wide range of functional groups, making it highly versatile .

- Stereoselective Reactions : The compound is also involved in stereoselective nucleophilic additions, where it can facilitate the formation of homoallylic alcohols through reactions with aldehydes . This application is crucial for synthesizing chiral compounds.

Isomerization Reactions

Research indicates that intermediates derived from KATFB can undergo isomerization processes. For example, allylrhodium species generated from KATFB can migrate to form more complex isomers through 1,4-migration events . This property allows for the generation of diverse molecular architectures from simple starting materials.

Case Study 1: Cross-Coupling with Aryl Halides

A recent study demonstrated the effectiveness of KATFB in cross-coupling reactions with aryl bromides using palladium catalysts. The reaction conditions were optimized to achieve high yields while maintaining selectivity for the desired products. The results indicated that KATFB could serve as a reliable nucleophile across various substrates .

Case Study 2: Allylation of Functionalized Aldehydes

Another significant application was observed in the allylation of aldehydes containing diverse functional groups. The study highlighted the ability of KATFB to react under mild conditions, yielding functionalized homoallylic alcohols efficiently. This method showcased the reagent's versatility and potential for broad applications in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of potassium allyltrifluoroborate involves the formation of carbon-carbon bonds through nucleophilic addition and cross-coupling reactions. The compound acts as a nucleophile, attacking electrophilic centers in aldehydes, ketones, and other substrates. The presence of a palladium catalyst facilitates the formation of stable carbon-carbon bonds, while the trifluoroborate group enhances the compound’s stability and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium vinyltrifluoroborate

- Allylboronic acid pinacol ester

- Vinylboronic acid pinacol ester

- Potassium (bromomethyl)trifluoroborate

Uniqueness

Potassium allyltrifluoroborate is unique due to its stability, ease of handling, and compatibility with a wide range of functional groups. Unlike other allylboron compounds, it can be stored for extended periods without degradation, making it a reliable reagent for various synthetic applications .

Activité Biologique

Potassium allyltrifluoroborate (KATFB) is an organoboron compound that has gained attention in organic synthesis due to its unique properties and applications. This article explores its biological activity, particularly in the context of synthetic chemistry, and highlights relevant research findings, case studies, and data tables.

Overview of this compound

KATFB is a stable, easy-to-handle reagent that serves as an allylating agent in various chemical reactions. Its structure allows it to participate effectively in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts. The compound is recognized for its low toxicity compared to traditional allylboronic acids and esters, which enhances its appeal for use in biological applications.

1. Allylation Reactions

KATFB has been extensively studied for its role in allylation reactions, particularly the allylation of aldehydes. It provides several advantages over conventional reagents:

- Stability : KATFB is stable under ambient conditions, allowing for easier handling and storage.

- Compatibility : It can react with a wide range of functional groups without the need for anhydrous conditions.

- Efficiency : The use of KATFB has been shown to yield high conversions in allylation reactions with minimal catalyst requirements.

Case Study: Allylation of Aldehydes

A study demonstrated the effectiveness of KATFB in the allylation of various aldehydes. The results are summarized in Table 1:

| Aldehyde | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 10 (18-C-6) | CH₂Cl₂:H₂O | 94 |

| Benzaldehyde | 10 (18-C-6) | CH₂Cl₂:H₂O | 90 |

| 2-Furaldehyde | 10 (18-C-6) | CH₂Cl₂:H₂O | 85 |

The study highlighted that KATFB could be used effectively in aqueous media, making it a versatile reagent for organic synthesis .

2. Cross-Coupling Reactions

KATFB is also employed in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound with an electrophile, facilitated by palladium catalysts. KATFB's tetracoordinate nature allows it to act as a protected form of boronic acid, which can be activated under reaction conditions.

Research Findings:

- The use of KATFB has been reported to enhance yields in cross-coupling reactions involving electron-rich and electron-deficient substrates .

- A notable study demonstrated that KATFB could be utilized to synthesize biologically active compounds such as substituted purines, which are important in medicinal chemistry .

Toxicity and Safety Profile

The toxicity profile of KATFB is significantly lower than that of traditional allylboron compounds. Research indicates that it exhibits low toxicity levels, making it suitable for applications where safety is paramount . Additionally, its stability under various conditions reduces the risk associated with handling reactive organoboron compounds.

Summary of Research Findings

KATFB has emerged as a valuable reagent in synthetic organic chemistry due to its unique properties:

- Stability : Facilitates ease of use and storage.

- Versatility : Compatible with a wide range of functional groups.

- Efficiency : High yields in allylation and cross-coupling reactions.

Propriétés

IUPAC Name |

potassium;trifluoro(prop-2-enyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPZAMJXLCDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635395 | |

| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233664-53-4 | |

| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Allyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of potassium allyltrifluoroborate in organic synthesis?

A1: this compound is primarily utilized as an allylating reagent in various reactions, leading to the formation of homoallylic alcohols, amines, and other valuable compounds. [, , , , , , , , , ]

Q2: What makes this compound advantageous over other allylating reagents?

A2: Its key advantages include: * Stability: It exhibits remarkable stability towards air and moisture, making it easy to handle. [, ]* Chemoselectivity: It shows preferential reactivity towards specific functional groups, even in the presence of other reactive moieties. [, ]* Regioselectivity: Reactions can be controlled to favor allylation at specific positions of the allyl group (α, β, or γ). [, ]

Q3: Can you provide examples of reactions where this compound is employed?

A3: Certainly! Here are a few examples:* Allylation of aldehydes and ketones: This reaction forms homoallylic alcohols, often catalyzed by Lewis acids or transition metals. [, , , , , ]* Allylation of imines: This process generates homoallylic amines, and can be rendered enantioselective using chiral catalysts. [, , , , ]* Cross-coupling reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with aryl or alkenyl halides. [, ]

Q4: Are there any limitations associated with the use of this compound?

A4: While generally a robust reagent, certain reactions might require specific catalysts or conditions to proceed efficiently. The choice of catalyst and reaction conditions can significantly influence the regio- and stereoselectivity of the transformation. [, , , ]

Q5: How does the stability of this compound impact its applications?

A5: Its exceptional stability to air and moisture renders it a user-friendly reagent, simplifying reaction setups and workup procedures. [, ] This stability also broadens its applicability in diverse reaction media and facilitates storage for extended periods.

Q6: What is the molecular formula and weight of this compound?

A6: Its molecular formula is C3H5BF3K, and its molecular weight is 148.00 g/mol.

Q7: Is there any research on how modifications to the allyl group affect the reactivity of this compound?

A7: Yes, studies have shown that substituents on the allyl group can influence the regio- and stereoselectivity of reactions. For example, reactions with substituted allyltrifluoroborates often favor carbon-carbon bond formation at the more substituted terminus of the allyl fragment. [, ]

Q8: Have computational methods been used to study this compound?

A8: Absolutely! Density functional theory (DFT) calculations have provided valuable insights into the mechanism of reactions involving this compound. For instance, DFT studies helped elucidate the mechanism of γ-selective cross-coupling reactions, revealing the formation of a highly electrophilic palladium species before transmetalation. []

Q9: Are there any environmental concerns associated with this compound?

A9: While specific data on its environmental impact might be limited, responsible handling and disposal are crucial for any chemical reagent. Exploring alternative allylating reagents and developing greener synthetic methodologies are active areas of research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.